![molecular formula C19H22O4 B076305 Odoratin[Cedrela] CAS No. 10245-15-5](/img/structure/B76305.png)
Odoratin[Cedrela]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Odoratin[Cedrela] is a natural compound that is found in the bark of the Cedrela odorata tree, commonly known as Spanish cedar. It has been identified as having potential therapeutic properties due to its ability to interact with various biological targets. In
Wirkmechanismus
The mechanism of action of Odoratin[Cedrela] is not fully understood. However, it has been shown to interact with various biological targets such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and reactive oxygen species (ROS). It is believed that its anti-inflammatory and antioxidant activities are due to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
Odoratin[Cedrela] has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in the risk of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, it has been found to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Odoratin[Cedrela] in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, its ability to interact with various biological targets makes it a versatile compound for studying different biological processes. However, one of the limitations of using Odoratin[Cedrela] in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are numerous future directions for the study of Odoratin[Cedrela]. One potential direction is the development of new drugs based on its chemical structure. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Furthermore, studies are needed to investigate its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, Odoratin[Cedrela] is a natural compound that has potential therapeutic properties. Its ability to interact with various biological targets makes it a versatile compound for studying different biological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesemethoden
Odoratin[Cedrela] can be extracted from the bark of the Cedrela odorata tree using various methods such as Soxhlet extraction, maceration, and supercritical fluid extraction. However, the most efficient method of synthesis involves a combination of solvent extraction and chromatographic separation. This method allows for the isolation of pure Odoratin[Cedrela] with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Odoratin[Cedrela] has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antitumor, and antioxidant activities. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function. Odoratin[Cedrela] has also been identified as a potential lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
10245-15-5 |
---|---|
Produktname |
Odoratin[Cedrela] |
Molekularformel |
C19H22O4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione |
InChI |
InChI=1S/C19H22O4/c1-11-13-5-7-19(2)15(14(13)3-4-16(11)20)9-17(21)23-18(19)12-6-8-22-10-12/h6,8-11,13-14,18H,3-5,7H2,1-2H3/t11-,13-,14-,18+,19-/m1/s1 |
InChI-Schlüssel |
ZVOSNTPXWLRWJG-LSMRDDNUSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2CC[C@]3([C@@H](OC(=O)C=C3[C@@H]2CCC1=O)C4=COC=C4)C |
SMILES |
CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C |
Kanonische SMILES |
CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.